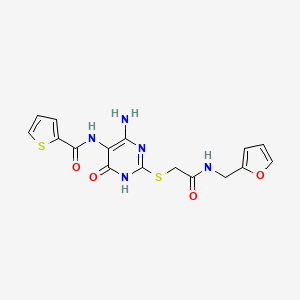

5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole" is a heterocyclic molecule that appears to be related to a class of compounds that have been synthesized and studied for their structural and optical properties. Although the exact compound is not directly mentioned in the provided papers, the related research involves the synthesis and analysis of similar heterocyclic compounds, which include oxadiazole and pyrazole moieties with various substitutions on the phenyl rings .

Synthesis Analysis

The synthesis of related compounds typically involves a series of transformations starting from different carboxylic acids or carboxylates. For instance, 5-arylisoxazole-3-carboxylic acids have been converted into hydroxamic acids, which then undergo rearrangement to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of benzofuran-2-carboxylic acid with ethyl 3-aryl-1H-pyrazole-5-carboxylate to yield 1,3,4-oxadiazole derivatives . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing precursors with the appropriate substitution patterns to achieve the desired 1,2,4-oxadiazole framework.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques, including single crystal X-ray diffraction . This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed view of the molecular conformation and intermolecular interactions, such as hydrogen bonding . The molecular structure of the compound would likely exhibit similar features, with potential hydrogen bonding playing a role in the stabilization of its crystal structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include rearrangements, heterocyclization, and reactions with hydroxylamine . These reactions are crucial for the formation of the oxadiazole ring and the introduction of various substituents. The compound would be expected to undergo similar chemical reactions during its synthesis, with the specific conditions and reagents tailored to the desired substitution pattern on the oxadiazole and pyrazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through their absorption and emission spectra in different solvents . The optical properties, such as UV-vis absorption and fluorescence, are influenced by the substituents on the aryl ring and the solvent polarity. The compound would likely exhibit absorption and emission characteristics that depend on its specific molecular structure, with the dimethoxy and dimethyl substituents influencing its optical behavior.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole", "3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the reaction mixture by column chromatography to obtain the desired product." ] } | |

CAS RN |

1171706-41-4 |

Product Name |

5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |

Molecular Formula |

C21H20N4O3 |

Molecular Weight |

376.416 |

IUPAC Name |

5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C21H20N4O3/c1-12-5-6-15(9-13(12)2)20-23-21(28-25-20)16-11-22-24-19(16)14-7-8-17(26-3)18(10-14)27-4/h5-11H,1-4H3,(H,22,24) |

InChI Key |

GVBYZUICPLRYCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)

![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)

![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)